4-(Chloromethyl)pyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves multiple steps, including chlorination and formylation processes. A practical synthesis method starts from 4-chloropyridine, which undergoes formylation with dimethylformamide to yield the desired compound with an 85% yield. This process exemplifies the regioselective one-pot lithiation/formylation/reduction strategy for producing chloromethylpyridine derivatives (Albanese, 1999).
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)pyridine hydrochloride and related compounds has been extensively studied. For instance, crystallographic analysis of related pyridinone compounds reveals details about their geometric configuration, bond lengths, and angles, highlighting the importance of structural understanding in chemical synthesis and applications (Nelson et al., 1988).
Chemical Reactions and Properties
4-(Chloromethyl)pyridine hydrochloride participates in various chemical reactions, including catalytic processes and nucleophilic substitutions. It has been used as a recyclable catalyst for acylation reactions, showcasing its reactivity and potential for reuse in organic synthesis (Liu et al., 2014). Additionally, its reactions with dichloromethane under ambient conditions have been studied, revealing insights into its chemical behavior and reaction mechanisms (Rudine et al., 2010).
Scientific Research Applications
Quaternization of Pyridine : It is used to quaternize pyridine and convert it into complex salts with TCNQ, measuring their resistivities (Bruce & Herson, 1967).
Protection of Functional Groups : The compound finds application in protecting alcohols, phenols, thiols, and carboxylic acids (Ham, 2001).
Synthesis of Organic Compounds : It is utilized in the synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor compounds (Andreu et al., 2000).
Catalyst in Chemical Analysis : This chemical serves as an effective catalyst for the titrimetric determination of hydroxy groups in primary and secondary alcohols (Connors & Albert, 1973).
Preparation of Enantiomerically Pure Catalysts : It is valuable for the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines, essential for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine (Busto et al., 2006).
Synthesis of Pharmaceutical Intermediates : It plays a role in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the treatment of GERD ulcers and gastric acid-related diseases (Gilbile et al., 2017).
Precursor for Pyridine o-Quinodimethane Analogues : The compound is used as a precursor for pyridine o-quinodimethane analogues and their [4+2] cycloadducts (Carly et al., 1995).
Surface Plasmon Resonance Spectroscopy : It acts as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces in surface plasmon resonance spectroscopy studies (Gandubert & Lennox, 2006).
Antibacterial and Protistocidal Activity : This compound exhibits significant protistocidal and moderate antibacterial activity (Zubenko et al., 2020).
Enantioselective Catalysis : 4-(Chloromethyl)pyridine hydrochloride can be used to prepare enantioselective nucleophilic catalysts with stereoselective construction of quaternary centers (Busto et al., 2006).
Safety And Hazards
4-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
4-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKVKPZQKYREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171264 | |
Record name | 4-(Chloromethyl)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)pyridine hydrochloride | |
CAS RN |
1822-51-1 | |
Record name | 4-Picolyl chloride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloromethylpyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1822-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Chloromethyl)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.